1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid
Description
IUPAC Nomenclature and CAS Registry Number
The systematic IUPAC name for this compound is 4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid . Its CAS Registry Number is 495414-64-7 , which serves as a unique identifier in chemical databases.
Synonyms and Alternative Designations
This compound is recognized by numerous synonyms across scientific literature and commercial catalogs (Table 1).
Table 1: Synonyms of 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic Acid
Molecular Formula and Weight
The molecular formula is C₁₁H₁₉NO₅ , with a calculated molecular weight of 245.27 g/mol .
Table 2: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| Exact Mass | 245.126328 Da |
| XLogP3 | -0.16 |
Stereochemical Features and Isomerism
The compound features a piperidine ring substituted at the 4-position with both hydroxyl (-OH) and carboxylic acid (-COOH) groups. The tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom, forming a carbamate.
Key stereochemical considerations:
- Quaternary Carbon Center : The 4-position carbon binds to two oxygen-containing groups (hydroxyl and carboxylic acid), creating a tetrahedral geometry.
- Potential for Stereoisomerism : While the compound’s specific stereoisomeric form is not explicitly detailed in available sources, the substitution pattern at the 4-position suggests possible stereoisomerism if chiral centers exist. However, no enantiomeric or diastereomeric forms are reported in the literature reviewed.
Structural analysis via SMILES (CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)O ) and InChIKey (BLWCMYNTGFJVOC-UHFFFAOYSA-N ) confirms the absence of double bonds or additional chiral centers beyond the piperidine ring.
Properties
IUPAC Name |
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-4-11(16,5-7-12)8(13)14/h16H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWCMYNTGFJVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646538 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495414-64-7 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method 1: Protection and Hydroxylation
This method involves the following steps:
Starting Material : The synthesis begins with a suitable piperidine derivative.
Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl anhydride under basic conditions. This step is crucial for preventing unwanted reactions during subsequent steps.
Hydroxylation : The protected intermediate undergoes hydroxylation at the 4-position using oxidizing agents such as osmium tetroxide or potassium permanganate.
Carboxylation : Finally, the hydroxylated compound is subjected to carboxylation using carbon dioxide in the presence of a base like sodium hydroxide.
Method 2: Direct Synthesis from 4-Piperidone
This method is detailed in patent CN104628625A and comprises the following steps:
-
- Dissolve 4-piperidone hydrochloride in distilled water and introduce liquid ammonia to achieve alkalinity.
- Extract with toluene and dry over anhydrous magnesium sulfate.
Conversion to 4-Hydroxy Piperidine :
- React the obtained 4-piperidone with sodium borohydride in methanol under reflux.
- Adjust pH with dilute hydrochloric acid and separate the organic phase.
Method 3: Alternative Synthesis via Boc-Anhydride
Another approach involves using di-tert-butyl dicarbonate directly on a hydroxypiperidine derivative:
Refluxing with Boc-Anhydride :
- Mix the hydroxypiperidine with di-tert-butyl dicarbonate in a solvent such as dichloromethane.
- Stir at room temperature for several hours until complete conversion is observed.
Summary of Methods
| Method | Key Steps | Yield (%) | Notes |
|---|---|---|---|
| Method 1 | Protection → Hydroxylation → Carboxylation | Variable | Requires careful control of conditions |
| Method 2 | Synthesis of 4-Piperidone → Hydroxylation → Boc Protection | High | Efficient for industrial applications |
| Method 3 | Direct Boc Protection | High | Simplifies multi-step processes |
Research indicates that the choice of method significantly affects yield and purity. For instance, methods that involve fewer steps tend to have higher yields due to reduced potential for loss during purification. Moreover, using stable intermediates like Boc-protected compounds facilitates easier handling and storage.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The Boc group is commonly removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Intermediate in Drug Synthesis :
- Synthesis of Neurologically Active Agents :
- Antitumor Agents :
Organic Synthesis Applications
- Peptide Synthesis :
- Mitsunobu Reaction :
- Building Block for Complex Molecules :
Case Study 1: Synthesis Methodology
A study outlines an efficient method for synthesizing N-Boc-4-hydroxypiperidine from readily available starting materials, emphasizing high yield and purity, which are essential for industrial applications . This method involves several steps, including the use of sodium borohydride for reduction processes.
Case Study 2: Peptide Design
Research has demonstrated that incorporating 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid into peptide sequences can significantly enhance their stability and biological function. This application is particularly relevant for designing therapeutics that require high specificity and activity against biological targets .
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate . The Boc group can be removed under acidic conditions, resulting in the formation of the free amine and carbon dioxide . This process is crucial in multi-step organic syntheses, allowing for selective protection and deprotection of functional groups.
Comparison with Similar Compounds
Key Observations :
- The hydroxyl group in the target compound increases polarity and aqueous solubility compared to non-hydroxylated analogs (e.g., 4-piperidinecarboxylic acid derivative) .
- Bulky substituents (e.g., cyclohexyl, fluorobenzyl) enhance lipophilicity and receptor affinity but may reduce synthetic versatility .
- Methoxy or methyl groups introduce steric effects that can hinder reactions at the 4-position .
Key Observations :
- The absence of a hydroxyl group in the 4-piperidinecarboxylic acid derivative correlates with SERT-targeting antidepressant activity .
- Fluorinated or trifluoromethylated analogs (e.g., 4-fluorobenzyl, trifluoromethyl) exhibit improved metabolic stability, making them candidates for CNS drugs .
- The hydroxyl group in the target compound may confer antiviral or antinociceptive properties, as seen in structurally related pyrrolidine derivatives .
Key Observations :
- The hydroxyl group allows for hydrogen bonding and conjugation with other moieties (e.g., esters, amides), but may necessitate protective strategies in acidic/basic conditions .
- Ethyl or methyl-substituted analogs are more straightforward to handle in alkylation reactions but lack the hydroxyl’s versatility .
Biological Activity
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid (CAS Number: 495414-64-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and efficacy.
The molecular formula of this compound is C11H19NO5, with a molecular weight of 245.272 g/mol. Key physical properties include:
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 398.2 ± 42.0 °C at 760 mmHg
- Flash Point : 194.6 ± 27.9 °C
- LogP : -0.16, indicating moderate hydrophilicity .
Antitumor Activity
A notable study investigated the synthesis and biological activity of piperidine derivatives, including those structurally similar to this compound. The results indicated that certain modifications to the piperidine structure could enhance cytotoxicity against cancer cell lines such as human colon cancer (HCT-116) and hepatoma cells (SMMC-7721)【2】.
Table 1: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| G4 | SMMC-7721 | 0.14 |
| H2 | HCT-116 | 0.8 |
| H2 | MCF-7 | 2.5 |
These findings suggest that structural modifications can significantly impact the efficacy of piperidine derivatives in targeting specific cancer types.
Antibacterial Activity
While direct studies on the antibacterial properties of this compound are scarce, related piperidine compounds have demonstrated potent antibacterial activity against multi-drug resistant strains of bacteria【4】. The mechanism often involves inhibition of bacterial topoisomerases, which are crucial for DNA replication and repair.
Study on Piperidine Derivatives
In a study focusing on the synthesis of novel piperidine derivatives, researchers introduced various functional groups to enhance biological activity. One derivative exhibited significant anti-tumor activity in vivo, with a tumor inhibitory rate (TIR) higher than that of standard treatments【2】.
Efficacy in Mouse Models
In vivo studies using mouse models have shown that certain piperidine derivatives can reduce tumor size effectively while exhibiting lower toxicity compared to traditional chemotherapeutics【2】. These findings highlight the potential for developing safer and more effective cancer therapies based on the piperidine scaffold.
Q & A
Q. What are the key considerations for synthesizing 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid on a laboratory scale?
Synthesis involves introducing the tert-butoxycarbonyl (Boc) protective group to the piperidine nitrogen, followed by hydroxylation at the 4-position. Critical steps include:
- Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like THF or DCM to protect the amine group, ensuring minimal hydrolysis .
- Hydroxylation : Employ oxidizing agents (e.g., m-CPBA) or hydroxylation via epoxide intermediates under controlled pH to avoid over-oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product, targeting ≥95% purity .
Q. How can researchers characterize the purity and structure of this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity .
- NMR : Confirm structure via ¹H NMR (δ ~1.4 ppm for Boc tert-butyl group, δ ~4.0 ppm for hydroxyl proton) and ¹³C NMR (δ ~155 ppm for Boc carbonyl) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 245.3 (calculated for C₁₁H₂₁NO₅) .
Q. What safety precautions are critical when handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Work in a fume hood to avoid inhalation (H335) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .
- Storage : Keep in airtight containers at 2–8°C to prevent Boc group hydrolysis .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway?
- Reaction Pathway Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to identify transition states and activation energies for hydroxylation and Boc protection steps .
- Solvent Screening : COSMO-RS simulations to predict solvent effects on reaction yield and selectivity .
- Machine Learning : Train models on existing piperidine derivative data to predict optimal reaction conditions (e.g., temperature, catalyst) .
Q. What are the mechanisms of Boc group hydrolysis under acidic conditions, and how can stability be improved?
Q. How can researchers resolve contradictions in reported melting points or spectral data?
Q. What impurities are common in Boc-protected piperidine derivatives, and how are they quantified?
Q. What role does this compound play in peptidomimetic drug design?
- Applications :
Methodological Tables
Q. Table 1. Optimized HPLC Conditions for Purity Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile/water (70:30 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm |
Q. Table 2. Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P21/c | |
| Unit Cell Dimensions | a = 10.7006 Å, b = 6.5567 Å | |
| β Angle | 104.564° |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
